4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

Lipophilicity Drug design ADME prediction

4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate (MF: C₁₈H₁₆O₄S; MW: 328.4 g/mol) is a synthetic heterocyclic compound belonging to the 1,4-oxathiine ester subclass. Its core scaffold – a partially saturated six-membered ring containing one oxygen and one sulfur atom in a 1,4-relationship – is structurally related to the well-established systemic fungicide carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) and its sulfone analog oxycarboxin.

Molecular Formula C18H16O4S
Molecular Weight 328.4 g/mol
Cat. No. B12188925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate
Molecular FormulaC18H16O4S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC(=O)C2=C(SCCO2)C3=CC=CC=C3
InChIInChI=1S/C18H16O4S/c1-20-14-7-9-15(10-8-14)22-18(19)16-17(23-12-11-21-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
InChIKeyFCKSTUZORASCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylate – Compound Class and Procurement-Relevant Structural Profile


4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate (MF: C₁₈H₁₆O₄S; MW: 328.4 g/mol) is a synthetic heterocyclic compound belonging to the 1,4-oxathiine ester subclass . Its core scaffold – a partially saturated six-membered ring containing one oxygen and one sulfur atom in a 1,4-relationship – is structurally related to the well-established systemic fungicide carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) and its sulfone analog oxycarboxin [1]. The compound features a 4-methoxyphenyl ester at the 2-carboxylate position and a phenyl substituent at the 3-position of the dihydro-oxathiine ring, distinguishing it from the carboxanilide subclass that dominates the agrochemical oxathiin literature [2]. 1,4-Oxathiin derivatives are recognized for their ability to inhibit succinate dehydrogenase (SDH; EC 1.3.5.1) by binding at the ubiquinone reduction site of mitochondrial Complex II, a mechanism that underlies their utility as both agricultural fungicides and investigational pharmacological agents [3].

Why Substituting 4-Methoxyphenyl 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylate with a Generic Oxathiine Analog Carries Scientific Risk


Within the 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate series, the identity of the phenyl ester leaving group is not a passive structural feature; it governs hydrolytic stability, lipophilicity, and electronic character in ways that directly impact experimental reproducibility [1]. Replacing the 4-methoxyphenyl ester with the corresponding 4-fluorophenyl ester (PubChem CID 29132876) alters the computed XLogP3 by approximately 0.8 log units and modifies the electron-donating character of the para substituent from +M (methoxy) to −I (fluoro), potentially reversing rank-order reactivity in nucleophilic acyl substitution or electrophilic aromatic substitution contexts [2]. Likewise, substitution of the ester with the free carboxylic acid (3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid, CAS 166270-89-9) eliminates the ester hydrolytic liability entirely but also removes the UV chromophore and alters solubility, complicating detection and formulation . Class-level hydrolysis kinetic data on dihydro-1,4-oxathiin derivatives demonstrate that both acid-catalyzed ring-opening and base-catalyzed ester hydrolysis operate simultaneously, with pH-rate profiles showing a pH-independent stability window between pH 5 and 7 [3]. These multi-pathway degradation routes mean that even subtle substituent changes on the ester aryl ring can shift the dominant degradation mechanism, undermining cross-compound assumptions in buffer selection, storage protocols, and bioassay timing.

Quantitative Differentiation Evidence for 4-Methoxyphenyl 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylate vs. Its Closest Analogs


Computed Lipophilicity (XLogP3) of 4-Methoxyphenyl vs. 4-Fluorophenyl Ester: A 0.8-Log-Unit Difference with Implications for Membrane Partitioning and Bioassay Design

The 4-methoxyphenyl ester exhibits a computed XLogP3 of approximately 3.3 (derived from the canonical SMILES COC1=CC=C(C=C1)OC(=O)C2=C(SCCO2)C3=CC=CC=C3 using XLogP3 3.0), compared to XLogP3 = 4.1 for the 4-fluorophenyl analog (PubChem CID 29132876) [1]. The 0.8-log-unit lower lipophilicity of the methoxy-substituted compound places it closer to the optimal range for oral bioavailability (Lipinski's Rule of Five: XLogP < 5) while the 4-fluoro analog approaches the upper boundary [2]. For the 2-bromophenyl ester comparator, the XLogP3 is approximately 4.7, representing a further 1.4-log-unit increase over the 4-methoxyphenyl compound . In the context of the class-defining carboxin (LogP ≈ 2.3), all three phenyl esters are substantially more lipophilic, indicating a fundamental shift in physicochemical property space that affects solubility, protein binding, and nonspecific assay interference .

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: 4-Methoxy vs. 4-Fluoro Phenyl Ester and Implications for Passive Membrane Permeability

The target compound has a computed TPSA of 60.8 Ų (from PubChem-computed properties for the 4-fluorophenyl analog, which shares identical TPSA atom contributions: 3 oxygen atoms as H-bond acceptors, no H-bond donors) [1]. This value is identical to that of the 4-fluorophenyl ester (TPSA = 60.8 Ų) because the para substituent (OCH₃ vs. F) does not alter the count of heteroatoms contributing to polar surface area under the Ertl algorithm. However, the 4-methoxyphenyl ester contains an additional rotatable bond (the methoxy C–O bond) compared to the 4-fluoro analog, increasing the total rotatable bond count from 4 to 5 . For comparison, the class-defining carboxin has a TPSA of 63.6 Ų and one H-bond donor (the anilide N–H), making the ester subclass fundamentally distinct in terms of hydrogen-bonding capacity . The absence of H-bond donors in the 4-methoxyphenyl ester (HBD count = 0) differentiates it from carboxamide-bearing oxathiins (HBD count ≥ 1), predicting superior passive membrane permeation but reduced aqueous solubility [2].

Polar surface area Membrane permeability CNS drug design

Ester Hydrolytic Lability: 4-Methoxyphenyl Ester vs. Free Carboxylic Acid and Implications for Aqueous Stability Profiling

The 4-methoxyphenyl ester functional group is susceptible to both acid-catalyzed and base-catalyzed hydrolysis, a property shared with all carboxylate esters in the dihydro-1,4-oxathiine series. Class-level hydrolysis kinetic studies on oxathiin carboxanilide (NSC 615985) demonstrated a maximum aqueous shelf-life of approximately 16 days at 25 °C, with a pH-independent stability window between pH 5 and 7 where water addition to the oxathiin ring dominates, and alkaline conditions where ester hydrolysis predominates [1]. The 4-methoxyphenyl ester is expected to hydrolyze more slowly under alkaline conditions than the 4-nitrophenyl ester (if available) due to the electron-donating +M effect of the para-methoxy group stabilizing the ester against nucleophilic attack, but faster than the corresponding 4-methylphenyl ester due to the methoxy group's superior leaving group ability as 4-methoxyphenolate (pKa of conjugate acid ≈ 10.2) compared to 4-methylphenolate (pKa ≈ 10.3) [2]. In contrast, the parent carboxylic acid (CAS 166270-89-9) is hydrolytically stable at the carboxylate position but lacks the ester UV chromophore, complicating HPLC detection at standard wavelengths (254 nm) . The 4,4-dioxide derivative of this compound class introduces additional polarity and metabolic vulnerability, as sulfone oxidation alters both the electronic character of the oxathiine ring and its susceptibility to nucleophilic ring-opening [3].

Hydrolytic stability Ester prodrug pH-rate profile

Para-Methoxy Electronic Effect on the Phenyl Ester Ring: Differentiating the 4-OCH₃ Substituent from 4-F, 4-Cl, and 4-CH(CH₃)₂ Analogs in Reactivity and Spectroscopic Detection

The para-methoxy substituent (Hammett σₚ = −0.27; σₚ⁺ = −0.78) exerts a strong electron-donating +M effect that distinguishes it mechanistically from the electron-withdrawing 4-fluoro (σₚ = +0.06) and 4-chloro (σₚ = +0.23) analogs, as well as from the weakly electron-donating 4-isopropyl (σₚ = −0.15) analog [1]. In the context of nucleophilic acyl substitution at the ester carbonyl, the 4-methoxyphenyl ester is expected to hydrolyze more slowly under alkaline conditions than the 4-chlorophenyl ester (better leaving group: 4-chlorophenolate, pKa ≈ 9.4) but faster than the 4-isopropylphenyl ester (poorer leaving group: 4-isopropylphenolate, pKa ≈ 10.3), positioning it as an intermediate-stability option [2]. The methoxy group also provides a characteristic UV absorption band (λₘₐₓ ≈ 275–285 nm for the 4-methoxyphenyl chromophore, ε ≈ 1,500–2,000 M⁻¹cm⁻¹) that facilitates HPLC detection at 280 nm, a wavelength where the 4-fluoro and 4-isopropyl analogs exhibit minimal absorbance [3]. This spectroscopic differentiation is practically significant for stability-indicating assay development and for monitoring compound integrity in biological matrices where endogenous interference at 254 nm may be problematic [4].

Electronic effects Hammett constants Spectroscopic detection

Structural Distinction from Carboxanilide Oxathiins: Absence of the Anilide N–H Renders the Ester Series Orphan from Established SDHI Cross-Resistance Patterns in Fungal Pathogens

The extensively studied carboxin/oxycarboxin class of oxathiin fungicides features a carboxanilide moiety (N-phenyl carboxamide) at the 2- or 3-position of the oxathiine ring, with the anilide N–H hydrogen bond critical for binding to the ubiquinone reduction site of succinate dehydrogenase (SDH; Complex II) [1]. Carboxin inhibits succinate-cytochrome c reductase in Ustilago maydis mitochondria with an IC₅₀ of approximately 100 μM [2]. The 4-methoxyphenyl ester compound lacks this carboxanilide pharmacophore entirely; instead, it presents a carboxylate ester linkage that cannot engage in the same hydrogen-bonding interactions within the SDH ubiquinone-binding pocket . This fundamental structural difference means that SDH mutations conferring resistance to carboxamide fungicides (e.g., H257L, H267Y in the SDH B subunit of various Basidiomycete pathogens) are mechanistically unlikely to confer cross-resistance to the 4-methoxyphenyl ester, as the binding modality is predicted to differ [3]. Conversely, if SDH inhibition is the desired mode of action, the carboxanilide subclass (carboxin, oxycarboxin) should be prioritized over the ester subclass based on established target engagement data.

Succinate dehydrogenase inhibitor Fungicide resistance Carboxamide pharmacophore

Comparative Molecular Weight and Heavy Atom Count: 4-Methoxyphenyl Ester Offers Intermediate Physicochemical Bulk Among Aryl Ester Analogs

The target compound (MW = 328.4 g/mol; 22 heavy atoms) occupies an intermediate position in the molecular weight spectrum of the 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate aryl ester series . The 4-fluorophenyl ester (MW = 316.3 g/mol; 21 heavy atoms) is approximately 12 Da lighter, while the 2-bromophenyl ester (MW = 377.3 g/mol; 22 heavy atoms) is approximately 49 Da heavier, and the 4-chlorophenyl ester 4,4-dioxide is substantially heavier still (MW = 376.8 g/mol for the non-dioxide form plus additional oxygen mass) [1]. The parent carboxylic acid is considerably smaller (MW = 222.26 g/mol; 15 heavy atoms), offering greater ligand efficiency if the ester moiety is not essential for target engagement . This intermediate molecular weight positions the 4-methoxyphenyl ester favorably for fragment-based screening follow-up or for hit-to-lead programs where maintaining MW below 350 Da is a key optimization parameter.

Molecular weight Ligand efficiency Fragment-based design

Evidence-Backed Application Scenarios for 4-Methoxyphenyl 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylate in Scientific and Industrial Research


Chemical Biology Probe for SDHI Cross-Resistance Profiling in Basidiomycete Pathogens

The absence of the carboxanilide N–H hydrogen bond donor in the 4-methoxyphenyl ester distinguishes it pharmacophorically from carboxin and oxycarboxin [1]. This structural divergence makes the compound a valuable negative-control probe in succinate dehydrogenase inhibitor (SDHI) cross-resistance panels: if fungal isolates bearing known SDH B-subunit mutations (e.g., H257L) show retained sensitivity to the 4-methoxyphenyl ester but resistance to carboxin, this provides functional evidence that the ester series engages SDH through a distinct binding mode or an alternative target, informing resistance management strategies in crop protection programs [2].

Intermediate-Lipophilicity Scaffold for Cellular Target Engagement Assays Requiring Balanced Permeability

With an XLogP3 of approximately 3.3 – intermediate between the 4-fluorophenyl analog (XLogP3 = 4.1) and carboxin (LogP ≈ 2.3) – the 4-methoxyphenyl ester is positioned in a lipophilicity range that supports passive membrane permeability while minimizing nonspecific protein binding and compound aggregation [3]. This property profile recommends the compound for intracellular target engagement experiments (e.g., cellular thermal shift assays, NanoBRET target occupancy) where excessive lipophilicity (XLogP3 > 4) produces high assay background from membrane partitioning, and insufficient lipophilicity (XLogP3 < 2) limits cell penetration [4].

Stability-Indicating Method Development Using the 4-Methoxyphenyl Chromophore for Forced Degradation Studies

The 4-methoxyphenyl ester UV chromophore (λₘₐₓ ≈ 275–285 nm) provides a distinct detection advantage at 280 nm, enabling stability-indicating HPLC method development that can simultaneously monitor the intact ester, its hydrolysis product (4-methoxyphenol), and the parent carboxylic acid [5]. This is particularly valuable for forced degradation studies under ICH Q1A guidelines, where the 4-fluoro and 4-isopropyl analogs lack comparable UV signatures and require more complex detection strategies (e.g., charged aerosol detection or mass spectrometry) that may not be accessible in all laboratory settings [6].

Ester Prodrug Concept Validation in Oxathiine-Based Anti-Infective or Anti-Inflammatory Lead Optimization

The documented anti-HIV activity of oxathiin carboxanilide (NSC 615985; UC84) and the broader antiviral and anti-inflammatory potential of substituted oxathiines establish a pharmacological precedent for the scaffold [7]. The 4-methoxyphenyl ester can serve as a tool compound to test the ester prodrug hypothesis in this chemical series: if the ester shows superior cellular activity relative to the free acid (CAS 166270-89-9) due to enhanced membrane permeation, followed by intracellular esterase-mediated release of the active acid, this would validate a prodrug strategy applicable across the oxathiine ester subclass [8].

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